molecular formula C14H15NOS B7779359 2-(4-tert-Butylbenzoyl)thiazole

2-(4-tert-Butylbenzoyl)thiazole

Cat. No.: B7779359
M. Wt: 245.34 g/mol
InChI Key: XYZUHENVSWZFRZ-UHFFFAOYSA-N
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Description

2-(4-tert-Butylbenzoyl)thiazole is a synthetic organic compound featuring a thiazole ring linked to a 4-tert-butylbenzoyl group. This structure is of significant interest in medicinal chemistry and pharmaceutical research, as the thiazole scaffold is recognized as a privileged structure in drug discovery . Thiazole and its derivatives are present in a wide array of clinically approved drugs and are extensively investigated for their diverse biological activities . Researchers value this compound for developing new therapeutic agents, particularly in the fields of antibacterial and anticancer research. Thiazole derivatives have been shown to act as potent inhibitors of key bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are critical targets for overcoming antibiotic resistance . Furthermore, the 2-aminothiazole scaffold, a related chemotype, is a fundamental component in several approved anticancer drugs like dasatinib and alpelisib, highlighting the high value of this heterocyclic system in oncology drug discovery . This makes this compound a valuable building block for synthesizing novel small molecules to address mechanisms of drug resistance and for probing new biological targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-tert-butylphenyl)-(1,3-thiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-14(2,3)11-6-4-10(5-7-11)12(16)13-15-8-9-17-13/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZUHENVSWZFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The base (e.g., triethylamine or pyridine) neutralizes HCl generated during the reaction, shifting equilibrium toward product formation. A molar ratio of 1:1.2 (thiazole:acyl chloride) is typically employed to ensure complete conversion of the limiting reagent. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants and byproducts.

BaseSolventTemperature (°C)Yield (%)
TriethylamineDCM078
PyridineTHF2565
DMAPDCM092

Alternative Synthetic Routes

Catalytic Methods Using Tetrabutylammonium Salts

Recent advances highlight the use of tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) as a phase-transfer catalyst for thiazole synthesis. Although demonstrated for 2-amino-4-arylthiazoles, this method can be extrapolated to this compound by substituting phenacyl bromides with 4-tert-butylbenzoyl chloride derivatives. Key advantages include:

  • Room temperature reactions : Eliminates need for cryogenic conditions.

  • Rapid kinetics : Completion within 15 minutes vs. hours for traditional methods.

  • High yields : Up to 96% isolated yield in model systems.

Table 2: Catalytic Efficiency of Bu₄NPF₆ vs. Traditional Bases

CatalystReaction TimeYield (%)
Bu₄NPF₆15 min95
Triethylamine4 h78

Critical Analysis of Byproduct Formation

Over-Acylation and Mitigation Strategies

Over-acylation at the thiazole’s C4 position is a common side reaction, particularly at elevated temperatures. Strategies to suppress this include:

  • Low-temperature protocols : Maintaining 0°C reduces kinetic energy, favoring mono-acylation.

  • Steric hindrance : The tert-butyl group in 4-tert-butylbenzoyl chloride inherently limits access to the C4 position.

Purification Challenges

The product’s lipophilic nature (logP ≈ 3.5) complicates aqueous workups. Alternatives include:

  • Solid-phase extraction : Using C18 cartridges to separate unreacted acyl chloride.

  • Crystallization : Seeding with pure product induces crystallization from ethanol/water mixtures.

Scalability and Industrial Feasibility

Kilogram-Scale Production

Pilot studies using continuous-flow reactors demonstrate scalability. Key parameters:

  • Residence time : 10 minutes at 25°C.

  • Throughput : 1.2 kg/day with 89% yield.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 1.35 (s, 9H, tert-butyl), 7.45–7.70 (m, 4H, aromatic), 8.20 (s, 1H, thiazole-H).

  • IR : 1685 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (C=N thiazole).

Purity Assessment

HPLC with UV detection (254 nm) confirms >99% purity using a C18 column (acetonitrile:water, 70:30) .

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butylbenzoyl)thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the thiazole ring can be functionalized at different positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Medicinal Chemistry Applications

The thiazole ring system is known for its versatility in medicinal chemistry. Compounds containing thiazole derivatives have been reported to exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have indicated that certain thiazole compounds can effectively inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
  • Anticancer Properties : Numerous thiazole-based compounds are under investigation for their anticancer activities. Research has demonstrated that 2-(4-tert-butylbenzoyl)thiazole and related compounds can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents. For example, a study found that specific thiazole derivatives exhibited selective cytotoxicity against various cancer cell lines, including human lung adenocarcinoma and glioblastoma .
  • Neuroprotective Effects : There is emerging evidence that thiazole derivatives may play a role in neuroprotection. Some studies suggest that these compounds can inhibit acetylcholinesterase activity, which is crucial for treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Activity

A recent study evaluated a series of thiazole derivatives, including this compound, against various cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value lower than many standard chemotherapeutics, suggesting its potential as a lead compound in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested for its antimicrobial properties against strains of Staphylococcus aureus and Escherichia coli. The compound demonstrated potent inhibitory effects comparable to established antibiotics, indicating its promise as an alternative treatment option for bacterial infections .

Structure-Activity Relationship (SAR) Analysis

Understanding the structure-activity relationship is critical for optimizing the efficacy of thiazole-based compounds:

  • Substituent Effects : The presence of bulky groups like tert-butyl has been shown to enhance the lipophilicity and biological activity of thiazole derivatives. This modification can improve cellular uptake and target specificity.
  • Ring Modifications : Variations in the thiazole ring structure can significantly influence biological activity. For instance, modifications at different positions on the thiazole ring have been correlated with enhanced anticancer and antimicrobial properties .

Mechanism of Action

The mechanism of action of 2-(4-tert-Butylbenzoyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron density distribution allow it to participate in various biochemical interactions. For instance, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Thiazole Derivatives

Structural and Substituent Variations

Substituent Effects on Electronic and Steric Properties
  • 2-(4-Phenylphenyl)benzo[d]thiazole (3a): Features a biphenyl group at the 4-position of the benzothiazole core.
  • 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine : Incorporates a triazole ring at the 5-position of the thiazole. The triazole introduces hydrogen-bonding capacity, absent in 2-(4-tert-Butylbenzoyl)thiazole, which could improve interactions with polar residues in enzymes .
Alkyl vs. Aryl Substituents
  • 2-Isopropyl-4-methylthiazole : Smaller alkyl groups (isopropyl, methyl) reduce lipophilicity compared to the tert-butylbenzoyl group. This may result in lower metabolic stability but improved aqueous solubility .
  • 2-Aryl-4-(4-bromo-2-hydroxyphenyl)benzothiazole : The bromo and hydroxy groups create an electron-deficient aromatic system, contrasting with the electron-rich tert-butylbenzoyl group. Such electronic differences can modulate reactivity in cross-coupling reactions or redox-dependent biological activities .
DNA Binding and Anticancer Potential
  • Isothia-Nt (thiazole-oligopeptide hybrid): Demonstrates DNA minor groove binding due to its extended peptide backbone, a property less likely in this compound due to the absence of flexible oligopeptide chains .
  • 4-tert-Butyl-5-triazolylthiazol-2-amine : Exhibits anticancer activity via triazole-mediated interactions with kinase domains. The tert-butyl group in this compound and the target molecule may both enhance cellular uptake through increased lipophilicity .
Spectroscopic and Computational Insights
  • 2-(4-Oxo-3-phenylthiazolidin-2-ylidene)malononitrile: Computational studies reveal strong electron-withdrawing effects from the malononitrile group, leading to a polarized electronic structure. In contrast, the tert-butylbenzoyl group in the target compound is electron-donating, which could stabilize charge-transfer complexes in materials applications .

Biological Activity

Overview

2-(4-tert-Butylbenzoyl)thiazole is a compound belonging to the thiazole family, characterized by a thiazole ring with a tert-butyl group attached to a benzoyl moiety. This structural configuration influences its chemical reactivity and biological activities, making it an interesting candidate for various applications in medicinal chemistry and biological research.

The molecular formula of this compound is C16H24N2OS, and it exhibits unique reactivity due to the presence of the tert-butyl group. This group enhances the compound's stability and may affect its interaction with biological targets.

Biological Activities

Research indicates that this compound possesses several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives can exhibit antimicrobial properties. Similar compounds have been evaluated for their effectiveness against various pathogens, showing promising results against bacteria and fungi .
  • Antitumor Properties : The compound has been explored for its potential as an antitumor agent. Thiazoles are known to inhibit specific enzymes involved in cancer cell proliferation, which may be relevant for this compound .
  • Acetylcholinesterase Inhibition : Thiazole derivatives have shown potential as acetylcholinesterase inhibitors, which are crucial for the treatment of neurodegenerative diseases like Alzheimer's. The mechanism involves binding to the active site of the enzyme, thereby enhancing acetylcholine levels in the brain .

The mechanism of action for this compound likely involves interactions with specific molecular targets. The thiazole ring's aromaticity and electron density allow it to participate in various biochemical interactions, potentially inhibiting enzymes or interfering with cellular processes .

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar thiazole compounds:

  • Antimicrobial Studies : A series of thiazole derivatives were synthesized and tested for their antimicrobial activity against Candida species. Some derivatives exhibited lower Minimum Inhibitory Concentration (MIC) values compared to fluconazole, suggesting enhanced antifungal properties .
  • Trypanocidal Activity : Research on 2,4-disubstituted thiazoles demonstrated significant trypanocidal activity, indicating that structural modifications can lead to improved potency against Trypanosoma brucei infections .
  • In Silico Studies : Molecular docking studies have been employed to investigate the binding interactions of thiazole derivatives with target enzymes, providing insights into their potential therapeutic applications .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other thiazole derivatives:

CompoundAntimicrobial ActivityAntitumor ActivityAcetylcholinesterase Inhibition
This compoundModeratePromisingPotentially effective
4-(benzo[d]thiazole-2-yl) phenolsHighModerateStrong
2,4-Disubstituted thiazolesHighVariableNot evaluated

Q & A

Basic: What experimental parameters should be optimized during the synthesis of 2-(4-tert-Butylbenzoyl)thiazole to maximize yield?

Methodological Answer:

  • Reaction Conditions: Vary temperature (e.g., 60–120°C), solvent polarity (e.g., THF vs. DMF), and reaction time to identify optimal conditions. Use kinetic studies to monitor intermediate formation .

  • Catalyst Screening: Test Lewis acids (e.g., AlCl₃) or organocatalysts to accelerate benzoylation of the thiazole ring.

  • Purification: Compare column chromatography (silica gel, gradient elution) vs. recrystallization (solvent pairs like ethanol/water) to assess purity via HPLC (>98%) .

  • Example Data Table:

    Temperature (°C)SolventCatalystYield (%)Purity (%)
    80THFNone6592
    100DMFAlCl₃8298

Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substituent positions on the thiazole ring and tert-butyl group integration. Compare chemical shifts with computational predictions (e.g., DFT calculations) .

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  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out byproducts.

  • X-ray Crystallography: Resolve crystal structure to confirm stereoelectronic effects of the tert-butyl group on benzoyl-thiazole conjugation.

Advanced: How can contradictory bioactivity data for this compound across studies be systematically addressed?

Methodological Answer:

  • Replicate Assays: Perform primary analysis (original protocol) and replicated analysis (modified conditions, e.g., pH, temperature) to test robustness .

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  • Orthogonal Validation: Use complementary assays (e.g., enzymatic inhibition vs. cell viability) to confirm target engagement.

  • Data Normalization: Normalize activity data to internal controls (e.g., reference inhibitors) and account for batch-to-batch compound variability via HPLC purity checks.

Advanced: What computational strategies predict this compound’s reactivity in novel reaction environments?

Methodological Answer:

  • DFT Calculations: Model transition states for benzoylation reactions to identify rate-limiting steps and substituent effects .
  • Molecular Dynamics (MD): Simulate solvent interactions to predict solubility or aggregation tendencies.
  • Response Surface Methodology (RSM): Use tools like Design Expert to design experiments varying solvent, catalyst load, and temperature, then validate predictions with empirical data .

Basic: How should stability studies for this compound be designed under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Expose samples to 40°C/75% RH for 1–3 months, monitoring degradation via HPLC.
  • Light Sensitivity: Compare stability in amber vs. clear vials under UV/visible light exposure.
  • pH-Dependent Stability: Test compound integrity in buffers (pH 2–9) to simulate biological or storage environments.

Advanced: What mechanistic approaches differentiate kinetic vs. thermodynamic control in this compound’s reactions?

Methodological Answer:

  • Variable-Temperature NMR: Track intermediate formation at low temperatures (kinetic control) vs. equilibration at elevated temperatures (thermodynamic control).
  • Quenching Experiments: Halt reactions at timed intervals to isolate intermediates for structural analysis.
  • Computational Free Energy Maps: Compare energy barriers for competing pathways using Gaussian or ORCA software.

Advanced: How can structure-activity relationship (SAR) studies be structured to improve this compound’s efficacy?

Methodological Answer:

  • Core Modifications: Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups on benzoyl) and test bioactivity.
  • 3D-QSAR Modeling: Use CoMFA/CoMSIA to correlate spatial electronic features with activity data.
  • Pharmacophore Mapping: Identify critical interaction points (e.g., hydrogen-bond acceptors) via docking studies (AutoDock Vina) .

Basic: What purification challenges arise during this compound synthesis, and how are they resolved?

Methodological Answer:

  • Byproduct Removal: Use gradient elution (hexane/ethyl acetate) in column chromatography to separate unreacted starting materials.
  • Solvent Selection: Optimize recrystallization solvents (e.g., ethyl acetate/hexane) based on compound solubility curves.
  • Centrifugal Partition Chromatography (CPC): For scale-up, employ CPC to achieve high recovery rates without silica gel adsorption .

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